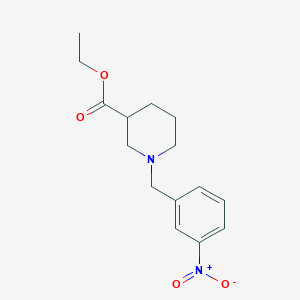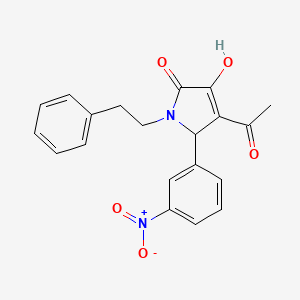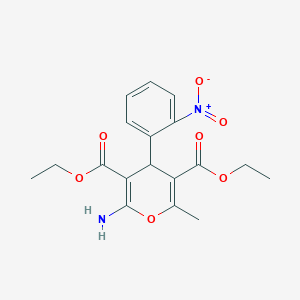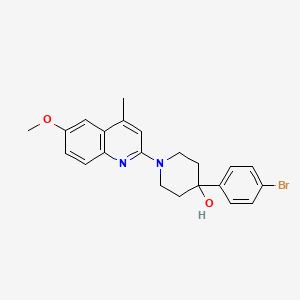
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of piperidinecarboxylates and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body. For example, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to have several biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form by column chromatography. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is that it is relatively expensive compared to other compounds used in research.
Direcciones Futuras
There are several future directions for research on ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437. One area of research is the development of more potent analogs of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 that can be used in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437, which could lead to the development of new drugs with similar activity. Additionally, more studies are needed to investigate the safety and efficacy of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 in humans.
Métodos De Síntesis
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can be synthesized by reacting ethyl 3-piperidinecarboxylate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has shown potential applications in various fields of research, including neuroscience, cancer research, and infectious disease research. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-4-8-16(11-13)10-12-5-3-7-14(9-12)17(19)20/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLARNHBJUNWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)